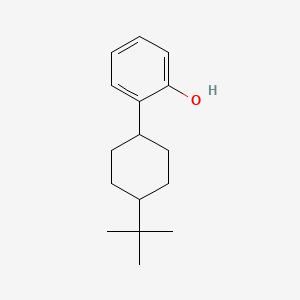

2-(4-Tert-butylcyclohexyl)phenol

Description

2-(4-Tert-butylcyclohexyl)phenol (CAS 5450-24-8), also referred to as 4-tert-butyl-2-cyclohexylphenol, is a phenolic compound with the molecular formula C₁₆H₂₄O and a molecular weight of 232.36 g/mol. Key physical properties include a predicted boiling point of 293.1 ± 9.0 °C, density of 0.985 ± 0.06 g/cm³, and a pKa of 10.49 ± 0.43 . Its structure features a phenol ring substituted with a cyclohexyl group at the 2-position and a bulky tert-butyl group at the 4-position of the cyclohexane ring. This steric hindrance influences its chemical reactivity and physical stability. The compound is primarily used in synthetic intermediates and specialty chemical production, though specific applications are less documented in the provided literature.

Properties

CAS No. |

266338-26-5 |

|---|---|

Molecular Formula |

C16H24O |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

2-(4-tert-butylcyclohexyl)phenol |

InChI |

InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-7,12-13,17H,8-11H2,1-3H3 |

InChI Key |

ZAUUKYWMTKQRFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylcyclohexyl)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring. This method minimizes the formation of isomers and improves the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylcyclohexyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to cyclohexanol derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using nickel or palladium catalysts.

Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(4-Tert-butylcyclohexyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential antifungal and antioxidant properties.

Medicine: Studied for its cytotoxic activity against certain cancer cell lines.

Industry: Utilized in the stabilization of plastics, rubber, and polymers due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylcyclohexyl)phenol involves its ability to neutralize free radicals and reduce the production of reactive oxygen species. This antioxidant activity helps in stabilizing various compounds and preventing material degradation . The compound’s molecular targets include enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Structural Analog: 4-(trans-4-Heptylcyclohexyl)-phenol (CAS 90525-37-4)

Structural Differences :

- The tert-butyl group in 2-(4-Tert-butylcyclohexyl)phenol is replaced with a linear heptyl chain in this analog.

- The heptyl chain introduces greater flexibility but reduces steric hindrance compared to the rigid tert-butyl group.

Physical and Chemical Properties :

- While exact data for the heptyl analog are unavailable, the longer alkyl chain likely increases hydrophobicity and boiling point relative to the tert-butyl derivative.

- Applications include niche industrial uses, though market reports highlight its role in downstream products, possibly in polymer or surfactant synthesis .

Functional Group Variant: 4-tert-butylcyclohexyl Acetate

Structural Differences :

- The phenol group in this compound is esterified to an acetate in this compound.

Functional Properties :

Peroxide Derivative: Di-(4-tert-butylcyclohexyl)peroxydicarbonate (CAS 15520-11-3)

Structural Differences :

- Contains a peroxydicarbonate group linking two 4-tert-butylcyclohexyl moieties.

Reactivity and Hazards :

Substituted Derivatives: Amino and Acetamide Variants

- Molecular weight increases to 247.38 g/mol .

- N-(4-tert-butylcyclohexyl)-2,2-dichloroacetamide (C₁₄H₂₂Cl₂NO): The acetamide group with chlorine substituents increases electrophilicity, likely rendering it bioactive (e.g., as a pesticide or pharmaceutical intermediate). Safety data sheets emphasize respiratory protection due to inhalation risks .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Boiling Point (°C) | Applications | Hazard Class |

|---|---|---|---|---|---|---|

| This compound | 5450-24-8 | C₁₆H₂₄O | Phenol, tert-butyl | 293.1 (predicted) | Synthetic intermediates | Moderate toxicity |

| 4-(trans-4-Heptylcyclohexyl)-phenol | 90525-37-4 | C₁₉H₃₀O | Phenol, heptyl | N/A | Downstream industrial products | Limited data |

| 4-tert-butylcyclohexyl acetate | 32210-23-4 | C₁₂H₂₂O₂ | Ester | ~250 (estimated) | Fragrances, antioxidants | Low toxicity |

| Di-(4-tert-butylcyclohexyl)peroxydicarbonate | 15520-11-3 | C₂₂H₃₈O₆ | Peroxide | N/A | Polymerization initiator | Class 6 hazardous |

| N-(4-tert-butylcyclohexyl)-2,2-dichloroacetamide | N/A | C₁₄H₂₂Cl₂NO | Acetamide, dichloro | N/A | Bioactive compound synthesis | High inhalation risk |

Key Findings and Implications

- Steric Effects: The tert-butyl group in this compound enhances thermal stability but limits reactivity compared to linear alkyl or functionalized analogs.

- Safety: Peroxide derivatives demand rigorous hazard management, whereas phenolic and ester variants are safer for industrial and cosmetic use.

- Functional Versatility: Substitutions (e.g., amino, acetamide) expand utility in pharmaceuticals and agrochemicals, though toxicity profiles vary significantly.

This analysis underscores the importance of structural modifications in dictating the physicochemical and safety profiles of cyclohexylphenol derivatives. Further research is needed to explore untapped applications of this compound in material science and biomedicine.

Biological Activity

Introduction

2-(4-Tert-butylcyclohexyl)phenol is an organic compound characterized by a phenolic structure with a tert-butyl group attached to a cyclohexyl moiety. Its unique molecular configuration, which includes a hydroxyl group (-OH) bonded to a phenolic ring, imparts specific biological activities that have been the subject of various studies. This article examines the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical formula of this compound is C15H24O. The compound features a bulky tert-butyl group that enhances its hydrophobic characteristics, influencing its interaction with biological membranes and proteins.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C15H24O |

| Functional Groups | Hydroxyl (-OH), Tert-butyl |

| Structural Characteristics | Phenolic ring with cyclohexyl moiety |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve interference with microbial cell membranes and metabolic pathways.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound showed notable antibacterial effects against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing effective inhibition at low concentrations.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Research has shown that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| HeLa | 10 | High sensitivity |

| MCF-7 | 25 | Moderate sensitivity |

| H9c2 (normal) | >100 | Low toxicity |

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with proteins involved in various biochemical pathways. Its structural features allow it to modulate enzyme activity and receptor interactions, influencing processes such as inflammation and microbial resistance.

Applications in Medicine and Industry

Given its biological activities, this compound has potential applications in several fields:

- Antimicrobial Agents : Development of new antimicrobial formulations for treating infections.

- Antioxidants : Use in food preservation due to its antioxidant properties.

- Pharmaceuticals : Exploration as a lead compound in drug discovery for anti-cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.